molecular formula C11H15NO B12879211 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one CAS No. 752205-95-1

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one

Cat. No.: B12879211
CAS No.: 752205-95-1
M. Wt: 177.24 g/mol
InChI Key: CEBGCRSCPSGADO-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one is a synthetic organic compound featuring a cyclopentene ring fused with a 2,5-dihydro-1H-pyrrole (or 3-pyrroline) moiety, bearing an acetyl functional group. The 2,5-dihydro-1H-pyrrole group is a versatile scaffold in medicinal chemistry, often utilized in the synthesis of more complex molecules . This specific structure, which incorporates a cyclopentene ring, suggests potential application in the development of pharmaceutical intermediates, particularly drawing parallels to compounds investigated as neuraminidase inhibitors . Its molecular framework makes it a valuable building block for researchers working in drug discovery, especially in the design and synthesis of novel therapeutic agents. The mechanism of action for this compound is not specified and would be highly dependent on the specific research context and the final molecule it is used to create. This product is intended for laboratory research purposes only and is not classified as a drug, cosmetic, or for household use. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

752205-95-1

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-[2-(2,5-dihydropyrrol-1-yl)cyclopenten-1-yl]ethanone

InChI

InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3H,4-8H2,1H3

InChI Key

CEBGCRSCPSGADO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(CCC1)N2CC=CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one typically involves:

  • Construction of the pyrrole ring or introduction of the pyrrole moiety.
  • Functionalization of the cyclopentene ring with an ethanone substituent.
  • Coupling of the pyrrole unit to the cyclopentene core.

This approach often requires catalytic systems and controlled reaction conditions to achieve regioselectivity and yield optimization.

Pyrrole Formation and Functionalization

Pyrrole derivatives such as 2,5-dihydro-1H-pyrrole are commonly synthesized via catalytic cyclization reactions involving alkynes and nitrogen sources. Titanium-based catalysts have been extensively studied for oxidative nitrene transfer reactions that form pyrroles through formal [2+2+1] cyclization mechanisms. These methods provide efficient access to substituted pyrroles under mild conditions with good selectivity.

  • Titanium(II/IV) catalysis enables the oxidative cyclization of alkynes and diazenes to form pyrrole rings, with mechanistic studies showing a TiII/TiIV redox cycle facilitating the process. This method allows for the incorporation of various substituents on the pyrrole ring, which is critical for preparing derivatives like this compound.

Coupling of Pyrrole to Cyclopentene Derivatives

The attachment of the pyrrole moiety to the cyclopentene ring bearing an ethanone group can be achieved through C-N coupling reactions. Nickel(II) oxide catalysis in the presence of potassium carbonate in ethanol-water mixtures at moderate temperatures (around 50°C) has been reported to facilitate such coupling efficiently.

  • A typical procedure involves stirring a mixture of pyrrole (or substituted pyrroles) with the cyclopentene ethanone derivative and NiO catalyst, monitoring the reaction by thin-layer chromatography, followed by extraction and purification steps. This method yields N-arylated pyrrole products with yields around 70% under optimized conditions.

Alternative Synthetic Routes and Catalysts

Other catalytic systems and synthetic routes have been explored for related pyrrole-containing compounds:

  • Kulinkovich-type cyclopropanation reactions using titanium isopropoxide and Grignard reagents can be adapted for cyclopentene derivatives, enabling the formation of cyclopropylamines and related structures that can be further transformed into pyrrole-containing compounds.
  • Enantioselective hydrogenation and asymmetric synthesis methods have been developed for chiral amines and nitrogen heterocycles, which may be applicable for preparing optically active analogs of the target compound.

Summary Table of Preparation Methods

Methodology Catalyst/System Reaction Conditions Yield (%) Notes
Ti-catalyzed oxidative cyclization Titanium(II/IV) complexes Mild temperature, redox cycle Variable Efficient pyrrole ring formation from alkynes and diazenes; mechanistic control
NiO-catalyzed C-N coupling Nickel(II) oxide, K2CO3 Ethanol-water, 50°C, 24 h ~70 Coupling of pyrrole with cyclopentene ethanone derivatives; monitored by TLC
Kulinkovich cyclopropanation Ti(OiPr)4 + Grignard reagents Room temperature to reflux Moderate Cyclopropanation of cyclopentene derivatives; precursor steps for pyrrole synthesis
Enantioselective hydrogenation Various chiral ligands & metals Mild conditions, gram scale possible High For chiral nitrogen heterocycles; potential for optically active target analogs

Research Findings and Considerations

  • The titanium-catalyzed oxidative cyclization is a robust method for constructing the pyrrole ring with diverse substituents, offering mechanistic insights that allow tuning of selectivity and yield.
  • Nickel-catalyzed C-N coupling provides a practical and scalable approach to attach the pyrrole moiety to cyclopentene ethanone frameworks, with straightforward purification and characterization protocols.
  • The choice of catalyst and reaction conditions significantly impacts the yield and purity of the final compound, with temperature, solvent, and catalyst loading being critical parameters.
  • Advanced asymmetric synthesis techniques may be employed to obtain chiral versions of the compound, which could be relevant for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Core Heterocyclic Systems

  • 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one (EN300-160578) : This compound () shares the 2,5-dihydro-1H-pyrrole and acetyl group but replaces the cyclopentenyl ring with a boronate ester. The boronate group enhances stability and utility in Suzuki-Miyaura cross-coupling reactions, unlike the target compound’s cyclopentene, which may favor π-π interactions or cycloaddition reactions .
  • 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one () : This compound features a fully aromatic pyrrole ring and a dichloro-acetyl group. The lack of conjugation between the pyrrole and acetyl group (due to steric and electronic effects from chlorine substituents) contrasts with the target compound’s conjugated cyclopentenyl-pyrrole system, which may exhibit enhanced electron delocalization .

Substituent Effects

  • 2-Chloro-1-{1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethan-1-one () : The presence of chlorine atoms and a benzyl group introduces steric hindrance and electron-withdrawing effects, reducing reactivity at the pyrrole nitrogen compared to the target compound’s unsubstituted dihydro-pyrrole. This difference could influence binding affinity in biological systems or catalytic activity .
Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Compound Name Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound ~207.3* Cyclopentenyl, dihydro-pyrrole, acetyl Conjugated system, polar ketone
EN300-160578 () 307.2 Boronate ester, dihydro-pyrrole Boron-mediated cross-coupling capability
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one 178.01 Dichloro-acetyl, pyrrole High polarity, strong C=O/C–Cl polarization
Thiophene-based analogs () 350–450 Thiophene, benzimidazotriazole Extended π-systems, fluorescence potential

*Calculated based on formula C₁₁H₁₃NO.

  • Electron Density Distribution : For 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one, DFT studies revealed significant electron density (ρ) at the C=O bond (1.76 eÅ⁻³) and C–Cl bonds (1.34 eÅ⁻³), with Laplacian values (∇²ρ) indicating polarized covalent bonding. The target compound’s cyclopentenyl-pyrrole system likely exhibits intermediate electron density at conjugated bonds, promoting delocalization .
Crystallographic and Computational Insights
  • The crystal structure of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethan-1-one (triclinic, space group P̄1) showed intermolecular interactions dominated by C–H···O and halogen bonding. The target compound’s structure may exhibit similar packing motifs but with altered symmetry due to the cyclopentenyl group .
  • SHELX software () is widely used for refining such structures, highlighting the importance of high-resolution crystallography in validating DFT-predicted electron densities .

Biological Activity

1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one, a heterocyclic compound, features a pyrrole ring fused to a cyclopentene structure. This unique configuration suggests potential biological activities that are currently under investigation. The compound's molecular formula is C11H15NO, with a molecular weight of 177.24 g/mol .

Structural Characteristics

The compound is characterized by:

  • Pyrrole Ring : A five-membered ring containing nitrogen, known for its diverse biological activities.
  • Cyclopentene Moiety : A cyclic structure that enhances the compound's reactivity.
  • Ethanone Group : Contributes to the compound's chemical properties and potential interactions with biological targets.

Biological Activities

The biological activities of this compound are largely inferred from its structural analogs and related compounds. Research indicates that pyrrole derivatives exhibit a broad spectrum of biological effects, including:

  • Antimicrobial Activity : Compounds with pyrrole structures often show significant antimicrobial properties against various pathogens .
  • Antioxidant Properties : Some derivatives have demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions .
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated .

The proposed mechanism of action involves:

  • Binding Interactions : The compound may interact with active sites of enzymes or receptors, modulating their activity. This interaction is facilitated by the structural features of the compound that allow it to fit into binding pockets effectively .
  • Signal Transduction Pathways : By influencing enzyme activity, the compound could affect various signaling pathways within cells, potentially leading to therapeutic effects in disease models.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds:

StudyCompound StudiedKey Findings
2,5-Dihydro-1H-pyrrole derivativesSignificant hydroxyl radical scavenging activity; potential for antioxidant applications.
Pyrrole-based compoundsDisplayed inhibition of type III secretion systems in pathogenic bacteria, indicating potential as antimicrobial agents.
Various pyrrole derivativesDemonstrated broad-spectrum antimicrobial and antifungal activities; some acted as enzyme inhibitors.

These findings highlight the potential for this compound to exhibit similar biological activities as its analogs.

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